CID 101022334
Description
CID 101022334, identified as oscillatoxin D, belongs to a class of marine-derived cyclic peptides known as oscillatoxin derivatives. These compounds are structurally characterized by macrocyclic frameworks with unique post-translational modifications, including methylations and hydroxylations, which contribute to their biological activity and chemical stability . Its chemical structure (Figure 1A in ) features a complex macrocyclic core with distinct functional groups, which differentiates it from related analogs.
Properties
Molecular Formula |
C6H11N2O2Se |
|---|---|
Molecular Weight |
222.13 g/mol |
InChI |
InChI=1S/C6H11N2O2Se/c1-4(9)8-5(3-11)6(10)7-2/h5H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1 |
InChI Key |
AAVKVTYDUFUIMH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C[Se])C(=O)NC |
Canonical SMILES |
CC(=O)NC(C[Se])C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 101022334 involves specific chemical reactions and conditions. The preparation methods typically include the use of nucleophiles and mechanical processing. For instance, compounds derived from triglycerides or condensation polymers such as polyesters and polyamides can be synthesized by subjecting the matter to mechanical processing in the presence of a nucleophile .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale chemical reactions under controlled conditions to ensure consistency and efficiency. The exact industrial methods may vary depending on the specific requirements and applications of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 101022334 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 101022334 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 101022334 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical outcomes, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oscillatoxin D (CID 101022334) is part of a family of structurally related compounds, including 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092). Below is a comparative analysis based on structural and inferred physicochemical properties:
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| Compound Name | CID | Key Structural Features | Hypothesized Impact on Properties |
|---|---|---|---|
| Oscillatoxin D | 101022334 | Macrocyclic core with hydroxyl groups | Higher polarity; potential for hydrogen bonding |
| 30-Methyl-oscillatoxin D | 185389 | Methyl group at position 30 | Increased hydrophobicity; enhanced membrane permeability |
| Oscillatoxin E | 156582093 | Modified side chain with additional oxygen | Altered solubility; possible redox activity |
| Oscillatoxin F | 156582092 | Truncated macrocycle | Reduced conformational stability |
Key Findings
Oscillatoxin E (CID 156582093) contains an oxygen-rich side chain, which may increase its solubility in aqueous environments but reduce bioavailability due to higher polarity . Oscillatoxin F (CID 156582092) lacks a full macrocyclic structure, which could diminish its stability under physiological conditions .
The truncated structure of oscillatoxin F (CID 156582092) may limit its interaction with biological targets compared to the intact macrocycle of oscillatoxin D .
Analytical Differentiation :
- Techniques like GC-MS () and LC-ESI-MS () could distinguish these compounds via mass spectral fragmentation patterns. For instance, collision-induced dissociation (CID) in mass spectrometry would yield unique fragments based on structural variances, such as methyl group losses in CID 185389 or side-chain cleavages in CID 156582093 .

Notes on Limitations and Future Research
- Data Gaps : The provided evidence lacks empirical data on pharmacokinetics, toxicity, or specific biological targets for these compounds.
- Recommendations : Comparative studies using molecular dynamics simulations could predict stability differences, while in vitro assays should evaluate bioactivity and selectivity among oscillatoxin derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

